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Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

An In-depth Technical Guide to the Mechanism of Action of eCF506

Introduction

eCF506 (also known as NXP900) is a highly potent, selective, and orally bioavailable small-
molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3]
Developed by researchers at the University of Edinburgh, it represents a significant
advancement in the field of kinase inhibition due to its unique mechanism of action.[2] Unlike
traditional ATP-competitive inhibitors, eCF506 targets the native, inactive conformation of SRC,
leading to a dual blockade of both its enzymatic and scaffolding functions.[4][5] This novel
approach has demonstrated increased antitumor efficacy and better tolerability in preclinical
models compared to existing SRC/ABL inhibitors, making eCF506 a promising therapeutic
candidate for SRC-associated disorders, including various solid malignancies like breast, colon,
and ovarian cancers.[2][3][4]

Core Mechanism of Action: Conformation-Selective
Inhibition

The primary mechanism of action of eCF506 is its ability to bind to and stabilize the inactive
"closed" conformation of the SRC kinase.[1][2] Most SRC inhibitors function by competing with
ATP in the active site of the enzyme, which only blocks its catalytic activity.[2][6] In contrast,

eCF506 locks SRC into its naturally suppressed state.[4][5] This has two profound
consequences:
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« Inhibition of Kinase Activity: By stabilizing the inactive conformation, eCF506 prevents the
kinase from adopting the active state required for ATP binding and substrate
phosphorylation. This leads to potent inhibition of SRC's enzymatic function, as evidenced by
the reduction of SRC autophosphorylation at tyrosine 419 (pY419) and the phosphorylation
of its downstream partners.[1][4]

« Inhibition of Scaffolding Function: Beyond enzymatic inhibition, locking the inactive
conformation prevents SRC from physically interacting with its binding partners.[2][4] A
critical interaction disrupted by eCF506 is the formation of the SRC-Focal Adhesion Kinase
(FAK) complex.[4][5] This disruption of SRC's scaffolding role is a key differentiator from
other inhibitors and contributes significantly to its enhanced efficacy.[4][6]

This dual-action mechanism confers greater anticancer properties and improved tolerability.[4]

[5]
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Caption: Comparative mechanism of eCF506 versus standard ATP-competitive inhibitors.

Quantitative Data Summary

The potency and selectivity of eCF506 have been quantified across various assays.
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Table 1: Kinase Inhibition Profile

Target Kinase IC50 Value Selectivity vs. ABL  Reference
SRC <0.5nM >1000-fold [31[71[8]
YES1 0.47nM/2.1nM [1]

ABL - >950-fold difference [1]

Table 2: Antiproliferative Activity (GI50 Values in Breast

Cancer Cell Lines)

. .. Saracatin
. Cancer eCF506 Dasatinib  Bosutinib Referenc
Cell Line ib GI50
Subtype GI50 (pM)  GI50 (M)  GI50 (pM) (M)
H
MDA-MB- Triple-
_ ~0.1 ~0.01 ~0.1 >1 [4]
231 Negative
MCF7 ER+ ~0.1 >1 >1 >1 [4]
Triple-
BT-549 , ~0.1 ~0.1 ~1 >1 [4]
Negative
Triple-
HS 578T _ ~0.1 ~0.1 ~1 >1 [4]
Negative
Note: GI50
values are
approximat
ed from
graphical
data
presented
in the
source
literature.
[4]
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Table 3: In Vivo Study Parameters

Parameter Value Species Cancer Model Reference

Oral

) o 25.3% - - [1]
Bioavailability

Max Tolerated

> 200 mg/kg Mouse, Rat - [4]
Dose (MTD)
. TOV-21G
Effective Oral )
20, 40,80 mg/kg  Mouse Ovarian [8]
Dose
Xenograft

Signaling Pathway Inhibition

eCF506 potently inhibits the SRC-FAK signaling axis. In many cancers, SRC is aberrantly
activated and forms a complex with FAK, leading to cell proliferation, migration, and survival.
By preventing this complex formation, eCF506 indirectly reduces FAK autophosphorylation and
downstream signaling.[4] This disruption leads to a G1-phase cell-cycle arrest and potent
antiproliferative effects.[4] Furthermore, SRC/YES1 activity has been shown to crosstalk with
the Hippo signaling pathway by promoting the nuclear localization and stability of the
transcriptional co-activator YAP, a key driver of tumor progression.[8] eCF506 treatment
effectively reduces the nuclear localization of YAP in a dose-dependent manner.[8]

SRC-FAK & Hippo/YAP Signaling

. . Oncogenic
Activates & Stabilizes YAP Nuclear YAP TEAD Transcription
RTK / Integrin .ASRC
Locks SRC in e Scaffolding —_— Proliferation
ive State N TTmmeee_ Downstream Signalin :
Inactive State_~* TTTteeeo | FAK SRC-FAK Complex | €g. MAPK/IgRK) ¢ Migration, Survival
Prevents Complex

Formation ~ ____--==""""
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Caption: Signaling pathways inhibited by eCF506.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The

following are summaries of key experimental protocols used to characterize eCF506.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex

This assay is used to determine if @CF506 disrupts the physical interaction between SRC and
FAK.[6]

Cell Treatment: MDA-MB-231 cells are treated with eCF506 (e.g., 0.1 umol/L), a control
inhibitor (e.g., dasatinib), or DMSO for 6 hours.[6]

Lysis: Cells are lysed in a suitable buffer to preserve protein-protein interactions.

Immunoprecipitation: Cell lysates are incubated overnight with magnetic beads
functionalized with an anti-SRC antibody to capture SRC and any bound proteins.[6]

Washing & Elution: Beads are washed to remove non-specific binders, and the protein
complexes are eluted.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by
Western blot using antibodies against both SRC and FAK to assess the amount of FAK that
was co-precipitated with SRC.[6]

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique used to measure the levels of total and

post-translationally modified proteins across numerous samples.[4]

Sample Preparation: Breast cancer cells (e.g., MCF7, MDA-MB-231) are treated with
eCF506 or control compounds.[4] Cells are then lysed, and total protein concentration is
guantified.

Array Printing: Lysates are serially diluted and printed onto nitrocellulose-coated slides.
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» Antibody Incubation: Each slide (array) is incubated with a specific primary antibody that
targets a single protein or phosphoprotein, followed by a labeled secondary antibody.

 Signal Detection & Quantification: The signal intensity for each spot is captured and
quantified. Normalization is performed to determine the relative abundance of each target
protein across different treatment conditions. This allows for a broad overview of signaling
pathway modulation.[4][9]

Cell Viability / Antiproliferative (G150) Assay

This assay measures the concentration of a compound required to inhibit cell proliferation by
50% (GI150).

Cell Seeding: 1000-1500 cells are seeded per well in 96-well plates and allowed to adhere
and enter an exponential growth phase (typically 24-48 hours).[10]

e Drug Treatment: The culture medium is replaced with fresh medium containing a range of
concentrations of eCF506 or control drugs (e.g., 0.001-10 pmol/L). A DMSO-only control
(e.g., 0.1%) is included.[4][10]

 Incubation: Cells are incubated with the compounds for a set period (e.g., 5 days).[4]

 Viability Measurement: Cell viability is assessed using a reagent like PrestoBlue or CellTiter-
Glo. The resulting fluorescence or luminescence, which is proportional to the number of
viable cells, is measured.

o Data Analysis: Dose-response curves are generated, and GI50 values are calculated.[4]
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Caption: High-level workflow for key experiments characterizing eCF506.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of eCF506 in a living organism.

o Tumor Implantation: Human cancer cells (e.g., TOV-21G) are suspended in Matrigel and
injected subcutaneously into immunocompromised mice (e.g., CD-1 Nude).[8][10]

o Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., >50 mm?).
[10]
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o Treatment Administration: Mice are randomized into groups and treated orally, once daily
(QD), with vehicle control, dasatinib, or eCF506 at various doses (e.g., 20, 40, 80 mg/kg).[8]

e Monitoring: Tumor volume and mouse body weight are monitored regularly.

« Pharmacodynamic (PD) Analysis: At specific time points after the final dose (e.g., 3 and 24
hours), tumors are excised for analysis (e.g., Western blot or immunohistochemistry) to
confirm target engagement and pathway inhibition (e.g., reduction of phospho-SRC).[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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